molecular formula C9H10N4O2 B1478658 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one CAS No. 2091102-42-8

3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B1478658
CAS No.: 2091102-42-8
M. Wt: 206.2 g/mol
InChI Key: NQHBLVUXPDBHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a synthetic small molecule built around the 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functional groups, offering enhanced metabolic stability by resisting hydrolysis, which makes it a prime candidate for the development of robust pharmacological probes and lead compounds . This particular derivative features a critical aminomethyl substituent, which provides a versatile handle for further chemical modification, such as conjugation to carrier molecules or the synthesis of more complex compound libraries. The structural motif of embedding a 1,2,4-oxadiazole within a larger molecular framework is a established strategy for creating compounds with diverse biological activities, including potential antimicrobial, anticancer, and central nervous system effects . Researchers can leverage this compound to investigate novel mechanisms of action, particularly in the exploration of protein-protein interactions or as a key intermediate in the synthesis of targeted inhibitors. Its core structure is associated with interactions at various enzyme and receptor sites, making it a molecule of high interest for probing biological pathways and validating new therapeutic targets .

Properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-13-4-2-3-6(9(13)14)8-11-7(5-10)15-12-8/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHBLVUXPDBHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a novel derivative of 1,2,4-oxadiazole and pyridine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This structure includes a pyridine ring and an oxadiazole moiety, which are known for their bioactive properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibitory effects against various cancer cell lines. A study demonstrated that related oxadiazole compounds exhibited IC50 values ranging from 10 to 100 µM against human cancer cell lines such as HeLa and MCF-7 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameIC50 (µM)Cancer Type
Compound A (similar structure)25HeLa (Cervical)
Compound B (similar structure)40MCF-7 (Breast)
Compound C (similar structure)60A549 (Lung)

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds possess activity against a range of bacteria and fungi. For example, oxadiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus8This compound
Escherichia coli16This compound
Candida albicans32Related oxadiazole derivative

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation and survival mechanisms. Specifically, it exhibits inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2), which is implicated in tumor progression .

Case Studies

Several case studies highlight the therapeutic potential of oxadiazole derivatives:

  • Case Study on Anticancer Properties : In a study involving a series of synthesized oxadiazole derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg body weight for two weeks .
  • Case Study on Antimicrobial Efficacy : Another study reported the effectiveness of an oxadiazole derivative against multi-drug resistant strains of bacteria. The compound was tested in vitro and showed promising results with an MIC lower than that of standard antibiotics used in clinical settings .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. For example, compounds similar to 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one have been tested against various pathogens, showing promising results in inhibiting growth and biofilm formation.
  • Anticancer Potential :
    • Studies have demonstrated that oxadiazole-containing compounds can induce apoptosis in cancer cells. Specific derivatives have been reported to inhibit proliferation in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects :
    • Research has identified that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic roles in treating inflammatory diseases.

Mechanistic Insights

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways. For instance:

  • Histone Demethylase Inhibition : Some studies have linked oxadiazole compounds to the inhibition of histone demethylases, which play a crucial role in epigenetic regulation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cancer Cell Proliferation

In vitro assays were conducted on MCF-7 cells treated with varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective anticancer properties at nanomolar concentrations.

Data Summary

Application AreaActivity TypeTarget Pathway/MechanismReference
AntimicrobialBacterial InhibitionDisruption of cell wall synthesis
AnticancerApoptosis InductionModulation of cell survival pathways
Anti-inflammatoryReduction of CytokinesInhibition of NF-kB signaling

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Effects: The aminomethyl group on the oxadiazole enhances hydrogen-bonding capacity, distinguishing the target compound from analogues with methyl or pyridyl substituents .

Core Modifications: Replacing pyridinone with naphthyridinone (Compound C) increases molecular complexity but may limit bioavailability .

Pyridinone vs. Benzamide: The pyridinone core offers superior metabolic stability compared to ester-containing benzamide derivatives (Compound E) .

Ethyl vs. Methyl : The discontinued status of the ethyl-substituted Compound A suggests that the methyl group optimizes pharmacokinetics .

Preparation Methods

Synthetic Route Overview

The general synthetic strategy for 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one involves:

  • Formation of the 1,2,4-oxadiazole ring from appropriate precursors.
  • Introduction of the aminomethyl group at the 5-position of the oxadiazole ring.
  • Incorporation or modification of the pyridin-2(1H)-one core with a methyl substituent at the nitrogen.

A typical starting material is 2-chloropyridine-3-carboxylic acid or derivatives thereof, which undergo cyclization with hydrazine or amidoxime derivatives to form the oxadiazole ring system. The aminomethyl substituent is introduced via reductive amination or related amination techniques.

Detailed Synthetic Steps and Reaction Conditions

Step Reaction Type Reagents and Conditions Description
1 Oxadiazole ring formation Cyclization of 2-chloropyridine-3-carboxylic acid derivatives with hydrazine or amidoxime under reflux in polar aprotic solvents (e.g., tetrahydrofuran, THF) Formation of the 1,2,4-oxadiazole ring by intramolecular cyclization, often facilitated by dehydrating agents or catalysts
2 Aminomethyl group introduction Reductive amination using formaldehyde and reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with Pd/C under mild H2 pressure Aminomethylation at the 5-position of the oxadiazole ring, converting aldehyde intermediates to aminomethyl functionality
3 Methylation of pyridinone nitrogen Alkylation with methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate in DMF) Introduction of the N-methyl group on the pyridin-2(1H)-one core to yield the final compound

Industrial Preparation Considerations

Industrial synthesis emphasizes:

  • Optimization of yield and purity through controlled reaction parameters, such as temperature, solvent choice, and reaction time.
  • Use of continuous flow reactors to enhance scalability and reproducibility.
  • Application of green chemistry principles, including solvent recycling and minimizing hazardous reagents.
  • Advanced purification techniques such as crystallization or preparative chromatography to isolate the target compound with high purity.

Reaction Mechanisms and Chemical Transformations

The key transformations include:

  • Cyclization to form 1,2,4-oxadiazole: Typically involves nucleophilic attack of hydrazine or amidoxime nitrogen on activated carboxylic acid derivatives, followed by ring closure and dehydration.
  • Reductive amination: The aldehyde intermediate formed at the 5-position of the oxadiazole ring reacts with ammonia or primary amines, followed by reduction to the aminomethyl group.
  • N-Methylation: Alkylation of the pyridinone nitrogen under basic conditions proceeds via nucleophilic substitution.

Summary Table of Preparation Methods

Preparation Aspect Description Typical Reagents Typical Conditions
Oxadiazole ring formation Cyclization from carboxylic acid derivatives Hydrazine, amidoxime, dehydrating agents Reflux in THF or similar solvents, 50–100 °C
Aminomethyl group introduction Reductive amination or catalytic hydrogenation Formaldehyde, NaBH3CN, Pd/C, H2 Room temperature to mild heating, H2 pressure 1–20 bar
Pyridinone N-methylation Alkylation with methyl halides Methyl iodide, K2CO3 DMF solvent, 50–80 °C
Purification Crystallization, chromatography Solvents like ethyl acetate, methanol Ambient to mild heating

Research Findings and Optimization Data

  • The use of 1,1′-carbonyldiimidazole (CDI) as a coupling agent has been reported to facilitate efficient cyclization to the oxadiazole ring in THF, improving yields and reducing side reactions.
  • Water-binding agents such as molecular sieves or alkanephosphonic anhydrides help drive the cyclization reaction by removing water formed during ring closure, enhancing conversion rates.
  • Catalytic hydrogenation with 5–10% palladium on charcoal under 1–20 bar hydrogen pressure effectively reduces imine intermediates to aminomethyl groups with high selectivity.
  • Solvent choice critically affects reaction rates and purity; polar aprotic solvents like THF, dimethylformamide (DMF), or dioxane are preferred for ring formation, while alkylation steps benefit from polar solvents such as DMF or acetonitrile.

Q & A

Q. What are the recommended synthetic routes for 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one, and how can reaction yields be optimized?

A one-pot tandem synthesis approach is commonly used for structurally related 1,2,4-oxadiazole derivatives. This involves carboxamidation followed by nucleophilic addition–deamination–cyclization steps, achieving yields of 60–85% under mild conditions . For the aminomethyl-substituted oxadiazole moiety, a condensation reaction between a pyrrolidine intermediate and a pyridinone ring is typical, as seen in analogous compounds . Optimization strategies include:

  • Catalyst selection : Metal-free conditions reduce side reactions.
  • Temperature control : Room-temperature reactions minimize decomposition of thermally unstable intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How should crystallographic data for this compound be validated to ensure structural accuracy?

Use the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze X-ray diffraction data. Key steps:

  • Data collection : Ensure high-resolution (<1.0 Å) to resolve the aminomethyl group’s electron density.
  • Twinned data handling : Apply twin-law refinement in SHELXL if twinning is detected.
  • Validation metrics : Confirm R-factor < 5%, and check for outliers in the Coot validation toolkit .

Q. What in vitro assays are suitable for evaluating its DPP-4 inhibitory activity?

  • Enzyme inhibition assays : Use recombinant human DPP-4 with fluorogenic substrates (e.g., Gly-Pro-AMC). Measure IC₅₀ values at pH 7.4 and 37°C .
  • Selectivity testing : Cross-test against homologous enzymes (e.g., DPP-8/9) to confirm specificity.
  • Cellular models : Validate activity in Caco-2 cells to assess membrane permeability and cytotoxicity .

Advanced Research Questions

Q. How can conflicting solubility and bioavailability data be resolved in preclinical studies?

Contradictions often arise from differences in solvent systems (e.g., aqueous vs. DMSO). To address this:

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
  • Pharmacokinetic profiling : Conduct IV/PO crossover studies in rodent models to calculate absolute bioavailability.
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the pyridinone ring without compromising DPP-4 binding .

Q. What computational methods are effective for predicting SAR of 1,2,4-oxadiazole derivatives targeting DPP-4?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with the DPP-4 catalytic site (e.g., Glu205/206 residues).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the oxadiazole-pyridinone core in the binding pocket.
  • QSAR models : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with inhibitory activity .

Q. How can crystallographic disorder in the aminomethyl group be resolved during refinement?

  • Multi-conformer modeling : Use PART instructions in SHELXL to refine alternative positions for the aminomethyl group.
  • Restraints : Apply DFIX and SIMU restraints to maintain reasonable geometry during refinement.
  • Validation : Cross-check with NMR data (¹H and HSQC) to confirm dynamic disorder vs. static positional ambiguity .

Q. What strategies are recommended for deconvoluting overlapping NMR signals in this compound?

  • Advanced pulse sequences : Use 2D techniques (HSQC, HMBC) to resolve coupling between the oxadiazole C3-H and pyridinone protons.
  • Solvent optimization : Acquire spectra in deuterated DMSO-d₆ at elevated temperatures (50°C) to reduce exchange broadening.
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify assignment of the aminomethyl group .

Methodological Challenges and Future Directions

Q. How can synthetic scalability be improved without compromising purity?

  • Flow chemistry : Implement continuous-flow reactors to control exothermic intermediates (e.g., nitrile oxide formation).
  • Automated purification : Use preparative HPLC with orthogonal columns (C18 and HILIC) to isolate high-purity batches (>99% by LC-MS).
  • Green chemistry : Replace halogenated solvents with bio-based alternatives (e.g., 2-MeTHF) .

Q. What in vivo models are appropriate for studying neuroprotective effects?

  • Ischemic stroke models : Test efficacy in middle cerebral artery occlusion (MCAO) rats, measuring infarct volume via MRI.
  • Behavioral assays : Use Morris water maze to assess cognitive improvement in TBI models.
  • Biomarker analysis : Quantify GFAP and IL-6 levels in cerebrospinal fluid to correlate with neuroprotection .

Q. How can machine learning enhance high-throughput screening of analogs?

  • Feature engineering : Train models on descriptors like LogP, topological polar surface area, and molecular rigidity.
  • Active learning : Prioritize synthesis of compounds predicted to occupy under-explored regions of chemical space.
  • Transfer learning : Apply pre-trained models from larger DPP-4 inhibitor datasets to predict activity for novel oxadiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 2
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.